molecular formula C12H13N3O2 B1526350 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1284540-54-0

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No. B1526350
CAS RN: 1284540-54-0
M. Wt: 231.25 g/mol
InChI Key: SVBXOWKQYPDWOX-UHFFFAOYSA-N
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Description

The compound “2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves intramolecular cyclization to form the pyrroloimidazole core . The reaction includes the cleavage of the N and CH2-Ts bond, accompanied by simultaneous C1-N and C2-CH2 Ts bonding .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the functionalization of C (sp3)–H bonds and the construction of C–C and C–N bonds via an electrochemical redox reaction .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, due to its complex structure, finds application in the synthesis of various derivatives with potential biological activities. For instance, the work by Verardo et al. (2004) demonstrates the synthesis of 3‐Substituted Dihydro‐1‐phenylamino‐1H‐pyrrolo[1,2‐a]imidazole‐2,5(3H,6H)‐diones from α‐Amino Acid Phenylhydrazides and Levulinic Acid, highlighting the influence of solvent polarity on the reaction rate and elucidating the mechanism of formation for these compounds, which could have implications for designing novel pharmaceuticals Verardo, Geatti, Merli, & Castellarin, 2004.

Biological Activity

The compound's derivatives show varied biological activities, including hepatoprotective effects as described by Ram et al. (2002), who explored the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their hepatoprotective activity. This research indicates the potential of these compounds in treating liver-related ailments Ram, Goel, Sarkhel, & Maulik, 2002.

Enhancements in Drug Delivery

Modifications to enhance cellular uptake and biological activity have been explored, with significant findings by Meier, Montgomery, and Dervan (2012) in enhancing the cellular uptake of Py–Im polyamides through aryl turns. This suggests a route to improve the efficacy of drugs targeting specific DNA sequences by altering their uptake properties Meier, Montgomery, & Dervan, 2012.

Chemical Synthesis Advances

The development of novel synthesis methods for related compounds is highlighted in the work by Choi et al. (2003), which discusses the utilization of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl group in synthesizing DNA-binding polyamides. Such advancements in synthesis techniques could be critical for creating more efficient therapeutic agents Choi, Lee, Kim, Jeong, Yu, & Han, 2003.

Anticancer Therapeutic Potential

Research into pyrrole derivatives as potential anti-cancer therapeutics by Kuznietsova et al. (2019) sheds light on the mechanisms of action and safety of these compounds. Such studies are crucial for understanding how modifications to the basic structure of compounds like this compound can lead to effective cancer treatments Kuznietsova, Dziubenko, Byelinska, Hurmach, Bychko, Lynchak, Milokhov, Khilya, & Rybalchenko, 2019.

Biochemical Analysis

Biochemical Properties

2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. It can modulate cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . Changes in gene expression are also mediated by this compound through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism . Additionally, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biological activity .

properties

IUPAC Name

2-(4-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBXOWKQYPDWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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